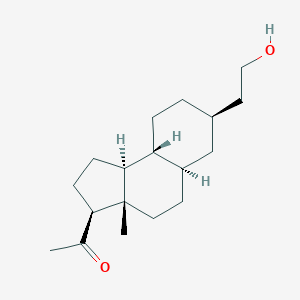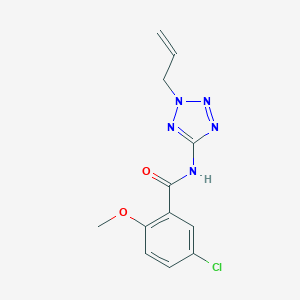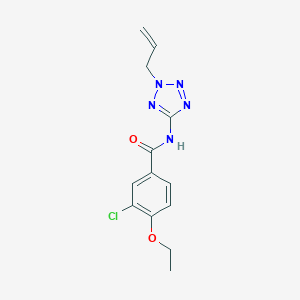![molecular formula C11H15N7O5 B235110 N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide CAS No. 154094-89-0](/img/structure/B235110.png)
N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide, also known as MNAA, is a nitroimidazole derivative that has been extensively studied for its potential use in cancer treatment. This compound has been shown to have selective cytotoxicity towards hypoxic cells, which are commonly found in solid tumors.
作用机制
The mechanism of action of N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide is not fully understood, but it is thought to involve the formation of reactive oxygen species (ROS) in hypoxic cells. N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide is metabolized in hypoxic cells to form a nitro radical, which reacts with oxygen to form ROS. These ROS are highly reactive and can cause damage to cellular components, leading to cell death.
生化和生理效应
N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide has been shown to have selective cytotoxicity towards hypoxic cells, which are commonly found in solid tumors. The compound has been shown to induce apoptosis in cancer cells, and to inhibit cell proliferation. N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide has also been shown to have anti-angiogenic effects, which may contribute to its anti-tumor activity.
实验室实验的优点和局限性
N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide has several advantages for use in lab experiments. The compound is stable and can be easily synthesized in large quantities. In addition, N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide also has some limitations for lab experiments. The compound is highly reactive and can be toxic to cells at high concentrations. In addition, N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for research on N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide. One area of interest is the development of N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide analogs with improved selectivity and potency. Another area of interest is the combination of N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide with other cancer therapies, such as radiation or chemotherapy. Finally, the use of N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide as a diagnostic tool for hypoxic tumors is also an area of active research. Overall, N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide has shown great promise as a potential cancer therapy, and further research is needed to fully understand its potential.
合成方法
The synthesis of N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide involves the reaction of 2-methyl-5-nitroimidazole with ethylene oxide to form N-(2-hydroxyethyl)-2-methyl-5-nitroimidazole. This intermediate is then reacted with 2-nitroimidazole-1-yl-acetic acid to form N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide. The synthesis of N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide has been optimized for high yield and purity, and the compound has been characterized using various spectroscopic techniques.
科学研究应用
N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide has been extensively studied for its potential use in cancer treatment. The compound has been shown to selectively target hypoxic cells, which are commonly found in solid tumors. N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide has been tested in various cancer cell lines, including breast, lung, and colon cancer, and has shown promising results in vitro. In addition, N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide has been tested in animal models of cancer, and has been shown to inhibit tumor growth and increase survival rates.
属性
CAS 编号 |
154094-89-0 |
|---|---|
产品名称 |
N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide |
分子式 |
C11H15N7O5 |
分子量 |
323.27 g/mol |
IUPAC 名称 |
N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide |
InChI |
InChI=1S/C11H13N7O5/c1-8-14-6-10(17(20)21)16(8)5-3-12-9(19)7-15-4-2-13-11(15)18(22)23/h2,4,6H,3,5,7H2,1H3,(H,12,19) |
InChI 键 |
OLBKKJWKUWGTRS-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(N1CCNC(=O)CN2C=CN=C2[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
CC1=NC=C(N1CCNC(=O)CN2C=CN=C2[N+](=O)[O-])[N+](=O)[O-] |
同义词 |
2-[3-[2-(2-methyl-5-nitro-imidazol-1-yl)ethyl]-2-nitro-2H-imidazol-1-y l]acetamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




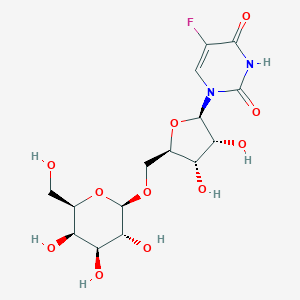
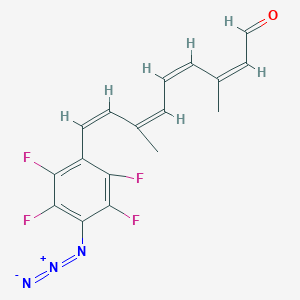

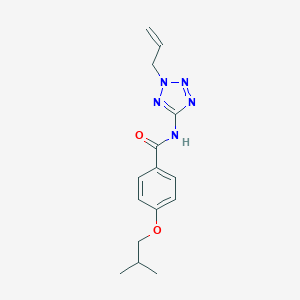
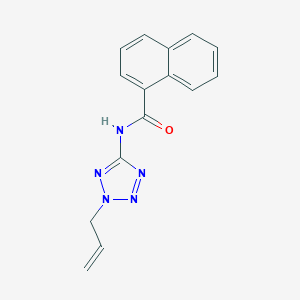
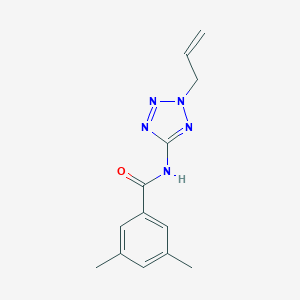
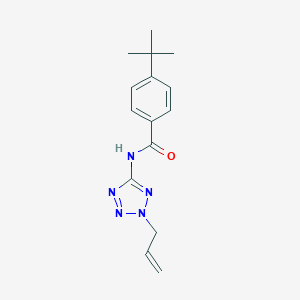
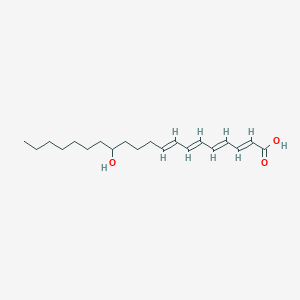
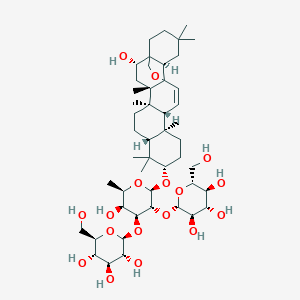
![[(2R)-2-hexanoyloxy-3-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate](/img/structure/B235076.png)
